molecular formula C7H4ClN B1626599 3-Chloro-2-ethynylpyridine CAS No. 96439-98-4

3-Chloro-2-ethynylpyridine

Cat. No. B1626599
CAS RN: 96439-98-4
M. Wt: 137.56 g/mol
InChI Key: QABKLKIFASNVHO-UHFFFAOYSA-N
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Description

3-Chloro-2-ethynylpyridine is an organic compound with the molecular weight of 137.57 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for 3-Chloro-2-ethynylpyridine is 2-chloro-3-ethynylpyridine . The InChI code is 1S/C7H4ClN/c1-2-6-4-3-5-9-7(6)8/h1,3-5H .


Physical And Chemical Properties Analysis

3-Chloro-2-ethynylpyridine is a solid at room temperature . It has a boiling point of 224.9±25.0 C at 760 mmHg . It is stored under nitrogen at 4C .

Scientific Research Applications

  • Hydrohalogenation of Ethynylpyridines

    • Summary of the Application : 3-Chloro-2-ethynylpyridine is used in the hydrohalogenation of ethynylpyridines . This process involves the nucleophilic attack of a halogen on the ethynyl group .
    • Methods of Application : The reaction was conducted in the presence of additional 1 equiv of 2a . Although the reaction did not proceed at room temperature, heating at higher than 60 °C resulted in hydrochlorination . Heating at 100 − °C could shorten the reaction time, and all 3Aa was consumed within 14 h to afford 5Aa in 82% yield .
    • Results or Outcomes : The yield of 5Aa was 50%, and 50% of 1A was recovered by the proton transfer from 3Aa to the more basic ethenylpyridine 4Aa formed in situ .
  • Synthesis of Trifluoromethylpyridines

    • Summary of the Application : 3-Chloro-2-ethynylpyridine is used in the synthesis of trifluoromethylpyridines . These compounds are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

3-Chloro-2-ethynylpyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-2-ethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN/c1-2-7-6(8)4-3-5-9-7/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABKLKIFASNVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50539552
Record name 3-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-ethynylpyridine

CAS RN

96439-98-4
Record name 3-Chloro-2-ethynylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96439-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-ethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50539552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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